molecular formula C18H12N2O3 B6499911 2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900258-53-9

2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6499911
CAS No.: 900258-53-9
M. Wt: 304.3 g/mol
InChI Key: MZFLINSGPLPSMW-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of chromene, a heterocyclic ring system in which a benzene ring and a pyran ring are fused together . Chromene derivatives have been found to have diverse biological and pharmacological activities, making them important for further development in organic synthesis and medicinal studies .


Synthesis Analysis

The synthesis of chromene and chromeno[2,3-d]pyrimidine derivatives involves modification at the 2-,4- or 7-position, and fused pyrimidine ring at 2,3-position . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance and mass spectroscopic data . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .

Future Directions

The future directions for this compound could involve further exploration of the structure–activity relationship of 4H-chromenes with modification at the 2-,4- or 7-position, and fused pyrimidine ring at 2,3-position . This could lead to the development of more effective antitumor agents .

Properties

IUPAC Name

2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-19-17-15(16(21)13-9-5-6-10-14(13)23-17)18(22)20(11)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFLINSGPLPSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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